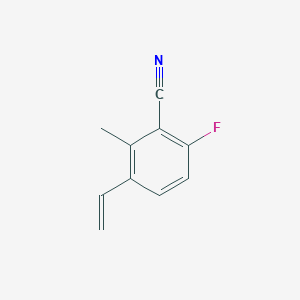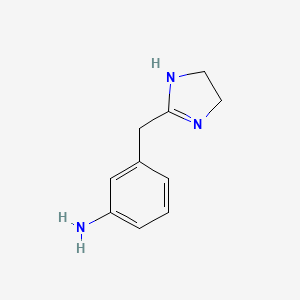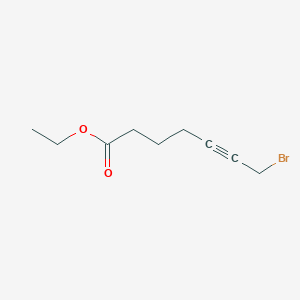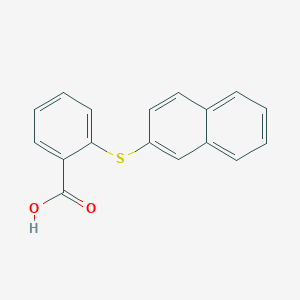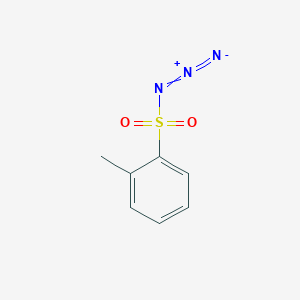
N-diazo-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-diazo-2-methylbenzenesulfonamide is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a 2-methylbenzenesulfonamide moiety. Diazo compounds are known for their versatility and reactivity in organic synthesis, often serving as precursors to carbenes, which are highly reactive intermediates used in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-diazo-2-methylbenzenesulfonamide can be synthesized through the oxidation of hydrazones. One common method involves the use of iodosylbenzene as an oxidizing agent. The reaction typically proceeds under mild conditions, making it a safer and more efficient approach compared to traditional methods that require harsh conditions or toxic reagents .
Industrial Production Methods: In an industrial setting, continuous flow chemistry has become a preferred method for the synthesis of diazo compounds, including this compound. This approach allows for the on-demand generation of diazo compounds, minimizing the risks associated with handling these potentially hazardous materials .
Análisis De Reacciones Químicas
Types of Reactions: N-diazo-2-methylbenzenesulfonamide undergoes various types of reactions, including:
Oxidation: The diazo group can be oxidized to form carbenes, which can then participate in a range of chemical transformations.
Substitution: The diazo group can be substituted by nucleophiles, leading to the formation of new compounds.
Cycloaddition: The compound can undergo cycloaddition reactions to form heterocyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: Iodosylbenzene, hypervalent iodine compounds.
Reaction Conditions: Mild temperatures, often in the presence of a base to facilitate the reaction.
Major Products:
Carbenes: Highly reactive intermediates used in various synthetic applications.
Heterocycles: Formed through cycloaddition reactions, these structures are valuable in medicinal chemistry.
Aplicaciones Científicas De Investigación
N-diazo-2-methylbenzenesulfonamide has found applications in several fields:
Chemistry: Used as a precursor for carbenes in organic synthesis, enabling the formation of complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through carbene insertion reactions.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those involving heterocyclic structures.
Industry: Applied in the production of polymers and other materials through diazo coupling reactions
Mecanismo De Acción
The primary mechanism of action for N-diazo-2-methylbenzenesulfonamide involves the generation of carbenes through the release of nitrogen gas (N₂). These carbenes can then participate in various chemical reactions, including insertion into C-H, O-H, N-H, and S-H bonds, cyclopropanation, and rearrangements. The reactivity of the carbenes is influenced by the electronic and steric properties of the substituents on the diazo compound .
Comparación Con Compuestos Similares
- N-diazo-2-methylbenzenesulfonamide
- N-diazo-2-methylbenzenesulfonyl chloride
- N-diazo-2-methylbenzenesulfonyl fluoride
Uniqueness: this compound stands out due to its relatively mild preparation conditions and its versatility in forming carbenes that can participate in a wide range of chemical transformations. Compared to other diazo compounds, it offers a safer and more efficient synthetic route, making it highly valuable in both research and industrial applications .
Propiedades
Número CAS |
31425-33-9 |
|---|---|
Fórmula molecular |
C7H7N3O2S |
Peso molecular |
197.22 g/mol |
Nombre IUPAC |
N-diazo-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c1-6-4-2-3-5-7(6)13(11,12)10-9-8/h2-5H,1H3 |
Clave InChI |
YJMNLPRMBFMFDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


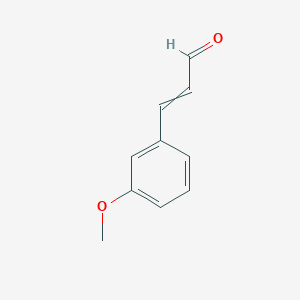
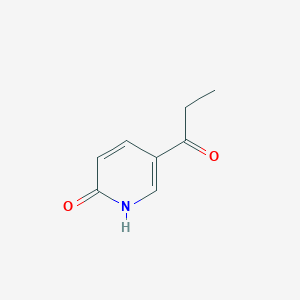

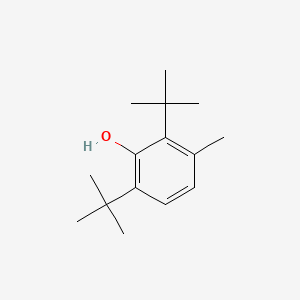
![[3-(Hydroxymethyl)phenyl]acetic acid](/img/structure/B8757745.png)
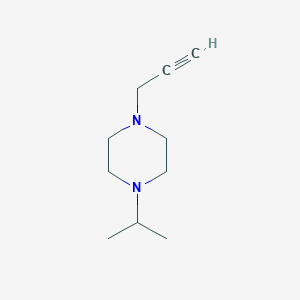
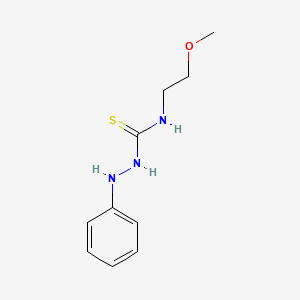
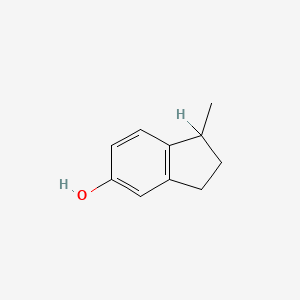
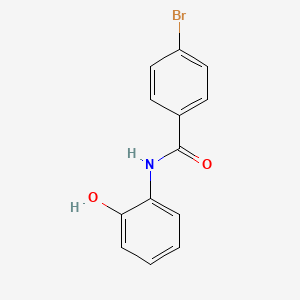
![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B8757792.png)
